molecular formula C24H22N2O6S2 B3618209 N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide

Cat. No. B3618209
M. Wt: 498.6 g/mol
InChI Key: ZKCOXZDNVFXTSQ-UHFFFAOYSA-N
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Description

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide, also known as DNNSN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNNSN belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. The inhibition of carbonic anhydrase by this compound leads to a decrease in the production of bicarbonate ions, which in turn affects the pH balance of the body. This disruption in pH balance can have various physiological effects, including the inhibition of tumor growth and the prevention of bone resorption.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of inflammatory mediators. This compound has also been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, this compound has been reported to exhibit anti-microbial activity against various pathogens, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and mechanisms of action are well understood. However, this compound also has some limitations. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, it has been reported to exhibit some toxicity, which can affect its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide. One potential area of research is the development of new drugs and therapeutic agents based on this compound. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-microbial activities of this compound. Additionally, the potential use of this compound in the treatment of various diseases, including cancer and inflammatory disorders, should be further explored. Finally, the optimization of the synthesis method of this compound to improve its yield and purity is also an area of future research.

Scientific Research Applications

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. This compound has also been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. These properties make this compound a promising candidate for the development of new drugs and therapeutic agents.

properties

IUPAC Name

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S2/c1-31-20-10-14-24(32-2)23(16-20)26-33(27,28)21-12-8-19(9-13-21)25-34(29,30)22-11-7-17-5-3-4-6-18(17)15-22/h3-16,25-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCOXZDNVFXTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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